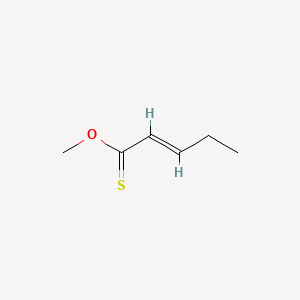
Methyl pent-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl pent-2-enethioate is an organic compound with the molecular formula C7H12OS It is a thioester, characterized by the presence of a sulfur atom bonded to a carbonyl group and an alkene group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pent-2-enethioate can be synthesized through several methods. One common approach involves the reaction of pent-2-en-1-ol with methanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of specific catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Methyl pent-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or alcohol.
Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters or esters.
Scientific Research Applications
Methyl pent-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors, owing to its distinct odor profile.
Mechanism of Action
The mechanism by which methyl pent-2-enethioate exerts its effects involves its interaction with specific molecular targets. The thioester group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications.
Comparison with Similar Compounds
Ethyl pent-2-enethioate: Similar structure but with an ethyl group instead of a methyl group.
Methyl hex-2-enethioate: Similar structure but with an additional carbon in the alkene chain.
Methyl but-2-enethioate: Similar structure but with one less carbon in the alkene chain.
Uniqueness: Methyl pent-2-enethioate is unique due to its specific alkene chain length and the presence of the thioester group. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
84307-99-3 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
O-methyl (E)-pent-2-enethioate |
InChI |
InChI=1S/C6H10OS/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3/b5-4+ |
InChI Key |
SLUHNXWATOBIQM-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/C(=S)OC |
Canonical SMILES |
CCC=CC(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


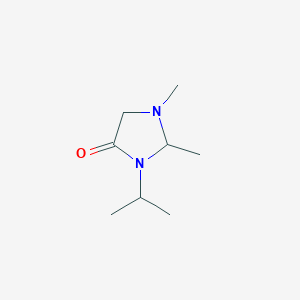
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
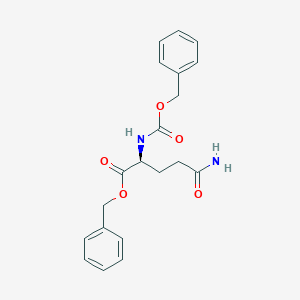
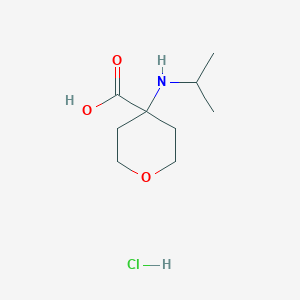
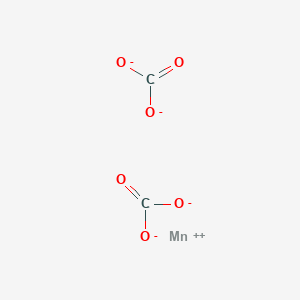
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
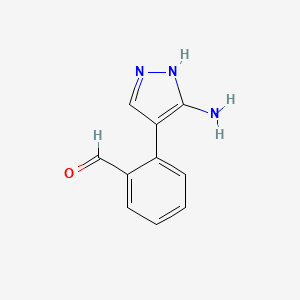
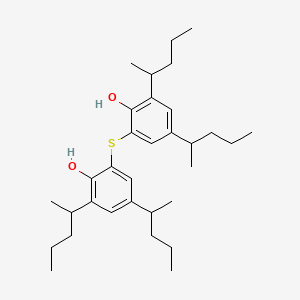
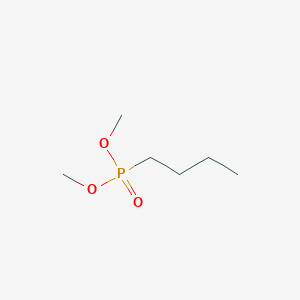
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
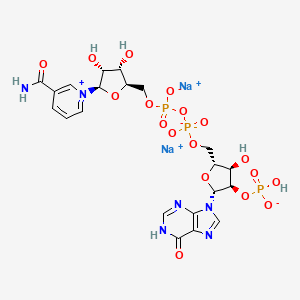
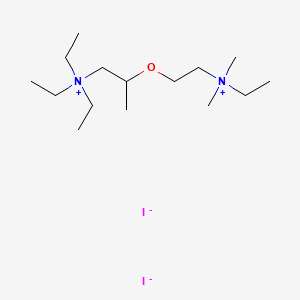
![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
